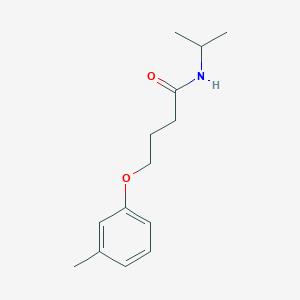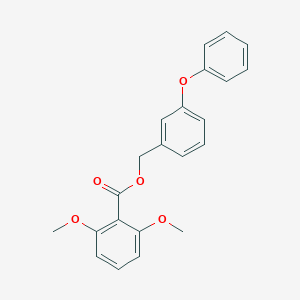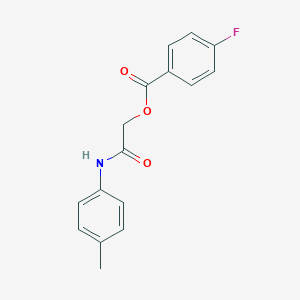
N-isopropyl-4-(3-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-(3-methylphenoxy)butanamide, commonly known as ADB-PINACA, is a synthetic cannabinoid that belongs to the indazole family. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant. ADB-PINACA is a potent agonist of the cannabinoid receptors, which are located in the brain and other parts of the body.
Mécanisme D'action
ADB-PINACA binds to the cannabinoid receptors CB1 and CB2, which are located in the brain and other parts of the body. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for the psychoactive effects of ADB-PINACA.
Biochemical and Physiological Effects:
ADB-PINACA has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, which is associated with reward and pleasure. It has also been shown to reduce pain and inflammation, which makes it a potential candidate for the treatment of chronic pain and inflammatory diseases. Moreover, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ADB-PINACA has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the brain and other parts of the body. Moreover, it is stable and easy to synthesize, which makes it a cost-effective option for researchers. However, ADB-PINACA has some limitations. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays. Moreover, its psychoactive effects may complicate the interpretation of results in behavioral studies.
Orientations Futures
There are several future directions for research on ADB-PINACA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Moreover, there is a need for further studies to investigate the safety and toxicity of ADB-PINACA, particularly at high concentrations. Finally, there is a need for the development of more selective agonists of the cannabinoid receptors, which may have fewer side effects than ADB-PINACA.
Conclusion:
In conclusion, ADB-PINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy. ADB-PINACA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on ADB-PINACA, which may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
ADB-PINACA can be synthesized by reacting 4-(3-methylphenoxy)butanoyl chloride with N-isopropyl-1H-indazole-3-carboxamide in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain ADB-PINACA in its pure form.
Applications De Recherche Scientifique
ADB-PINACA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy.
Propriétés
Nom du produit |
N-isopropyl-4-(3-methylphenoxy)butanamide |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
4-(3-methylphenoxy)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)15-14(16)8-5-9-17-13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
XTBPRXAGULSIKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
SMILES canonique |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)